N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide -

N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide

Catalog Number: EVT-4033986
CAS Number:
Molecular Formula: C27H24BrN3O3
Molecular Weight: 518.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) is a crucial intermediate in the synthesis of osimertinib, an antineoplastic agent. It serves as a building block for various biologically active compounds, particularly third-generation EGFR-TKIs that exhibit promising anticancer effects by targeting EGFR T790M and forming covalent bonds with cysteine 797 at the ATP binding site. []

Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one shares the crucial 1H-indol-3-yl moiety with N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide. Both compounds leverage this indole structure as a foundation for further chemical modification and the development of biologically active compounds. []

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in osimertinib mesylate. []

Relevance: Structurally, this compound is similar to N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide. Both share the 1H-indol-3-yl moiety and a substituted phenyl ring connected to an amide group. These common features indicate a shared chemical class and potential for similar biological activities. []

N-(2-((2-(dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amin o)phenyl)acrylamide

Compound Description: This compound (1) is a third-generation EGFR-TKI demonstrating effectiveness in treating cancers with T790M and L858R mutations. []

Relevance: Like N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, this compound contains the 1H-indol-3-yl moiety. Furthermore, both compounds have a substituted phenyl ring linked to an amide group, suggesting they belong to a similar chemical class. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amin o)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound (2) represents another third-generation EGFR-TKI, showcasing promising results in cancer treatment, especially for those with T790M and L858R mutations. [, ]

Relevance: Although this compound lacks the 1H-indol-3-yl moiety present in N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, both compounds share a substituted phenyl ring linked to an amide group, suggesting a common structural motif and potential for similar biological activities. [, ]

N-(3-((5-chloro2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)a crylamide

Compound Description: This compound (3) is classified as a third-generation EGFR-TKI and exhibits significant therapeutic potential against cancers with T790M and L858R mutations. [, ]

Relevance: Similar to N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, this compound also incorporates a substituted phenyl ring connected to an amide group, implying a possible shared chemical class and potential for similar biological activities, despite the absence of the 1H-indol-3-yl moiety. [, ]

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

Compound Description: This compound acts as a competitive inhibitor of ERAP1 aminopeptidase activity. []

Relevance: This compound and N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide share the core 2-(1H-indol-3-yl)ethyl structural motif. Both compounds build upon this shared structure, highlighting its importance in interacting with biological targets, such as ERAP1, and suggests potential for similar biological activity. []

1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2)

Compound Description: Compound 2 is another competitive inhibitor of ERAP1 aminopeptidase activity. Additionally, it exhibits inhibitory effects on antigen presentation in cellular assays. []

Relevance: Although structurally distinct from N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, Compound 2 demonstrates activity against the same biological target (ERAP1) as Compound 1, which shares a structural motif with the target compound. This suggests a potential for common pharmacophoric features or overlapping binding sites on ERAP1, despite the overall structural differences. []

4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3)

Compound Description: This compound exhibits an interesting dual functionality: it allosterically activates ERAP1 hydrolysis of fluorogenic and chromogenic amino acid substrates while competitively inhibiting ERAP1 activity towards nonamer peptides, representing physiological substrates. Moreover, Compound 3 effectively inhibits antigen presentation in cellular assays and displays increased potency against an ERAP1 variant linked to a higher risk of autoimmune disease. []

Relevance: Although it lacks the core 2-(1H-indol-3-yl)ethyl structural motif found in N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, Compound 3 also targets ERAP1, a common target with Compound 1 and 2. This suggests the possibility of shared pharmacophoric features or similar binding interactions with ERAP1, highlighting the importance of exploring diverse chemical structures for modulating ERAP1 activity. []

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

Compound Description: L755507 is a β3-adrenoceptor agonist. It demonstrates robust activation of adenylate cyclase and mitogen-activated protein kinase (MAPK) signaling by coupling to both Gs and Gi proteins. []

Relevance: While L755507 differs significantly in structure from N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, it provides a valuable example of how variations in chemical structure can modulate receptor selectivity and signaling pathways. Comparing the structure-activity relationships of these diverse compounds can inform the design of novel ligands with tailored pharmacological properties. []

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

Compound Description: L748337 acts as a selective β3-adrenoceptor antagonist. Interestingly, it primarily activates MAPK signaling by predominantly coupling to Gi protein. []

Relevance: Despite its structural dissimilarity to N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide, L748337 highlights the importance of exploring various chemical scaffolds for developing ligands with specific receptor activities. This compound demonstrates that antagonist activity at the β3-adrenoceptor can be achieved with a distinct structure from the agonist L755507, suggesting the potential for fine-tuning receptor interactions through structural modifications. []

Properties

Product Name

N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Molecular Formula

C27H24BrN3O3

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C27H24BrN3O3/c1-34-22-12-8-19(9-13-22)26(32)31-25(16-18-6-10-21(28)11-7-18)27(33)29-15-14-20-17-30-24-5-3-2-4-23(20)24/h2-13,16-17,30H,14-15H2,1H3,(H,29,33)(H,31,32)/b25-16-

InChI Key

VCWDQHNIELKTSO-XYGWBWBKSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCC3=CNC4=CC=CC=C43

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)NCCC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.